molecular formula C23H19ClN2O2S B14981974 7-chloro-N-[5-(3,5-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-chloro-N-[5-(3,5-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B14981974
M. Wt: 422.9 g/mol
InChI Key: OCDPQVNXWAXGOU-UHFFFAOYSA-N
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Description

7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepines. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a thiazole ring and substituted with a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the formation of the benzoxepine ring through a cyclization reaction, followed by the introduction of the thiazole ring via a condensation reaction with appropriate thiazole precursors. The final step involves the substitution of the chlorophenyl group using electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow chemistry to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzoxepine derivatives.

Scientific Research Applications

7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • Indole derivatives

Uniqueness

Compared to similar compounds, 7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE stands out due to its unique combination of a benzoxepine ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

7-chloro-N-[5-[(3,5-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H19ClN2O2S/c1-14-7-15(2)9-16(8-14)10-20-13-25-23(29-20)26-22(27)17-5-6-28-21-4-3-19(24)12-18(21)11-17/h3-9,11-13H,10H2,1-2H3,(H,25,26,27)

InChI Key

OCDPQVNXWAXGOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3)C

Origin of Product

United States

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